

# Application of Licorisoflavan A in Cosmetic and Dermatological Formulations

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## Compound of Interest

Compound Name: *Licorisoflavan A*

Cat. No.: *B163093*

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## Application Notes

**Licorisoflavan A**, a bioactive isoflavonoid derived from the root of *Glycyrrhiza* species (licorice), presents significant potential for use in cosmetic and dermatological formulations.[1][2][3] Its multifaceted biological activities, including anti-inflammatory, antioxidant, and skin-lightening properties, make it a compelling candidate for addressing a range of skin concerns, from signs of aging to hyperpigmentation and inflammatory skin conditions.[1][4]

### Key Benefits for Skin:

- **Anti-Inflammatory Action:** **Licorisoflavan A** has been shown to modulate inflammatory pathways.[2][4] It can inhibit the production of pro-inflammatory mediators, such as cytokines and matrix metalloproteinases (MMPs), which are implicated in skin aging and inflammatory dermatoses.[4] This activity is particularly relevant for formulations aimed at soothing irritated skin, reducing redness, and mitigating the inflammatory cascade associated with acne and rosacea.[5]
- **Antioxidant Efficacy:** As a flavonoid, **Licorisoflavan A** possesses potent antioxidant properties, enabling it to neutralize harmful reactive oxygen species (ROS).[1][3] ROS are generated by exposure to environmental stressors like UV radiation and pollution and contribute significantly to premature skin aging by damaging cellular structures. By scavenging these free radicals, **Licorisoflavan A** helps protect the skin from oxidative

stress, thereby preventing the degradation of collagen and elastin and reducing the appearance of fine lines and wrinkles.[6][7]

- **Skin Lightening and Hyperpigmentation Control:** While research on **Licorisoflavan A**'s direct tyrosinase inhibition is part of the broader investigation into licorice flavonoids, many compounds from licorice are known to inhibit melanin synthesis.[8][9] For instance, glabridin, a well-studied licorice isoflavonoid, is a potent tyrosinase inhibitor.[8][9] The collective action of flavonoids from licorice, including the potential contribution of **Licorisoflavan A**, can help in managing hyperpigmentation disorders like melasma, post-inflammatory hyperpigmentation, and solar lentigines, leading to a more even skin tone.[10][11]
- **Antibacterial Properties:** **Licorisoflavan A** has demonstrated antibacterial activity against various pathogens, including those relevant to skin conditions.[1][3][4] This makes it a valuable ingredient in formulations for acne-prone skin, where it can help to control the proliferation of *Cutibacterium acnes*.

#### Formulation Considerations:

**Licorisoflavan A** is a lipophilic molecule, which influences its formulation into cosmetic and dermatological bases. For effective topical delivery, it can be incorporated into emulsions (creams, lotions), serums, and ointments. The use of penetration enhancers or advanced delivery systems like liposomes or cyclodextrins could further improve its bioavailability in the skin.[12] Stability to light and oxidation should be considered during formulation development, and the inclusion of other antioxidants can help preserve its efficacy.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the bioactivities of **Licorisoflavan A** and related compounds from licorice, providing a basis for formulation development and efficacy expectations.

Table 1: Anti-inflammatory Activity of Licorice Flavonoids

Compound	Assay	Cell Line/Model	Concentration	Effect	Reference
Licoflavanone	Nitrite level	LPS-stimulated RAW 264.7 macrophages	50 $\mu$ M	Significant decrease in nitrite levels (p < 0.001)	<a href="#">[13]</a>
Licoflavanone	Pro-inflammatory cytokines (TNF- $\alpha$ , IL-6)	LPS-stimulated RAW 264.7 macrophages	50 $\mu$ M	Marked decrease in expression levels (p < 0.001)	<a href="#">[13]</a>
Licochalcone A	Nrf2 activation	-	-	Promotes Nrf2 accumulation and nuclear translocation	<a href="#">[1]</a>
Isoliquiritigenin	NF- $\kappa$ B activity	RAW 264.7 cells	-	Suppresses NF- $\kappa$ B activity, leading to decreased TNF- $\alpha$ , IL-6, IL-1 $\beta$	<a href="#">[1]</a>

Table 2: Antioxidant Activity of Licorice Flavonoids

Compound	Assay	IC50 / Activity	Reference
Dehydroglyasperin C (DGC)	DPPH radical scavenging	52.7% at 0.2 mM, 95.9% at 1 mM	[6]
Dehydroglyasperin D (DGD)	DPPH radical scavenging	33.2% at 0.2 mM, 91.4% at 1 mM	[6]
Isoangustone A (IsoA)	DPPH radical scavenging	31.6% at 0.2 mM, 80.0% at 1 mM	[6]
Dehydroglyasperin C (DGC)	ABTS+ radical scavenging	IC50: 0.465 ± 0.081 mM	[6]
Licochalcone A	Free radical scavenging	77.92% scavenging at 197.1 µM	[14]
Licoricidin	ROS scavenging (OSC50)	2.77 µM (3.1-fold higher than L-ascorbic acid)	[15]

Table 3: Skin Lightening and Enzyme Inhibition Activity of Licorice Flavonoids

Compound	Assay	IC50 / Effect	Reference
Glabridin	Tyrosinase inhibition (in B16 melanoma cells)	Inhibition at 0.1 to 1.0 µg/mL without affecting DNA synthesis	[8]
Glyasperin C	Tyrosinase inhibition	Stronger than glabridin	[8]
Licoricidin	Elastase inhibition	IC50: 61.2 µM (2.1-fold more potent than oleanolic acid)	[15]
Heat-treated licorice extract	Melanin synthesis inhibition in B16F10 cells	More effective than non-heated extract due to increased isoliquiritigenin	[16]

## Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of **Licorisoflavan A** in cosmetic and dermatological contexts are provided below.

### Protocol 1: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

This protocol outlines the determination of the free radical scavenging activity of **Licorisoflavan A** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

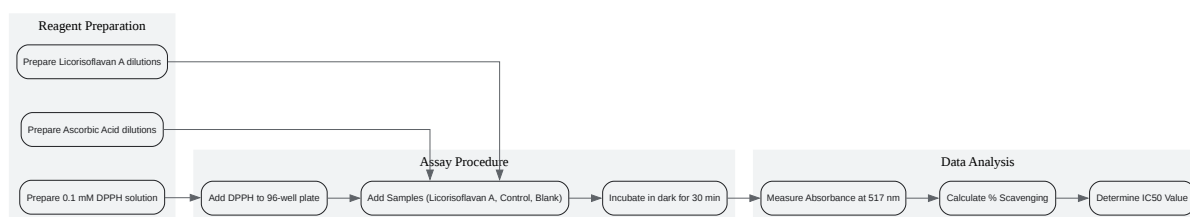
Materials:

- **Licorisoflavan A**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Spectrophotometer

Procedure:

- Preparation of Reagents:
  - Prepare a stock solution of **Licorisoflavan A** in methanol. Create a series of dilutions to test a range of concentrations.
  - Prepare a 0.1 mM solution of DPPH in methanol.
  - Prepare a stock solution of ascorbic acid in methanol to serve as a positive control, with subsequent serial dilutions.
- Assay:

- In a 96-well microplate, add 100 µL of the DPPH solution to each well.
- Add 100 µL of the different concentrations of **Licorisoflavan A**, ascorbic acid, or methanol (as a blank) to the respective wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement:
  - Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation:
  - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution with methanol, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the test sample.
  - The IC<sub>50</sub> value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of **Licorisoflavan A**.



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## DPPH Antioxidant Assay Workflow

## Protocol 2: In Vitro Anti-Inflammatory Activity Assessment (Nitric Oxide Assay in Macrophages)

This protocol measures the ability of **Licorisoflavan A** to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

### Materials:

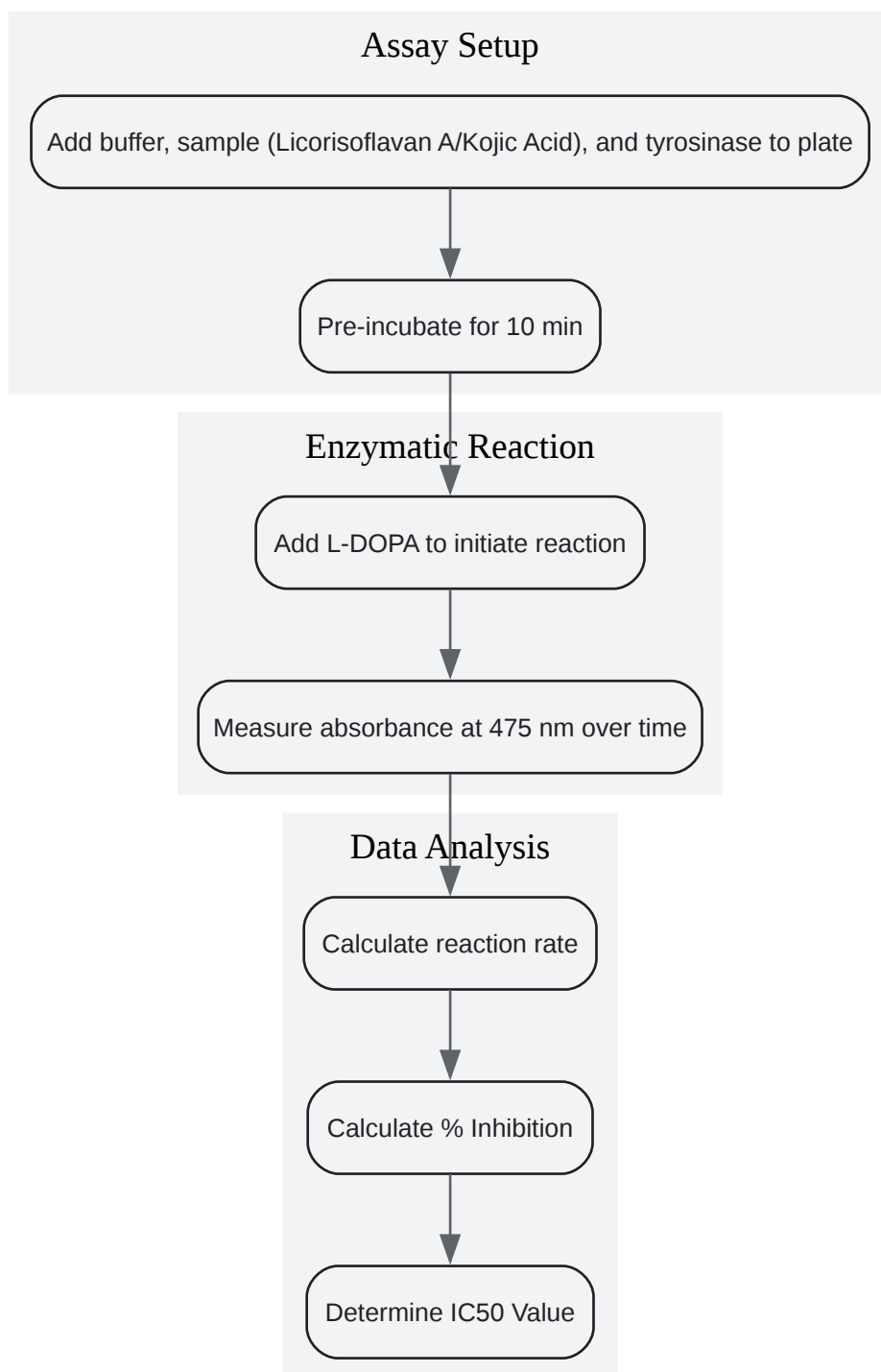
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **Licorisoflavan A**
- Lipopolysaccharide (LPS)
- Griess Reagent
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plate
- Cell incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

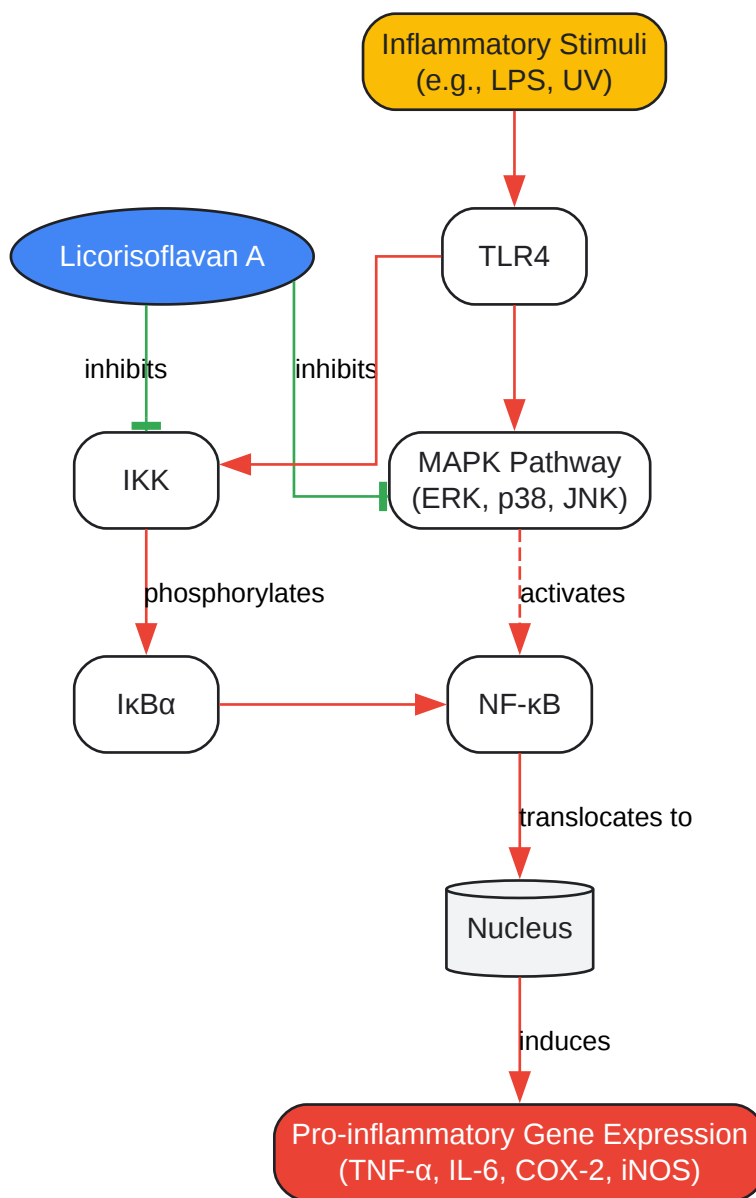
### Procedure:

- Cell Culture:
  - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator.
  - Seed the cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
- Treatment:

- Treat the cells with various concentrations of **Licorisoflavan A** for 1 hour.
- Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. A control group should be treated with LPS only, and a blank group with media only.
- Nitrite Measurement:
  - After incubation, collect 50 µL of the cell culture supernatant from each well.
  - Add 50 µL of Griess Reagent to each supernatant sample.
  - Incubate at room temperature for 10 minutes.
- Measurement:
  - Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
- Calculation:
  - A standard curve using sodium nitrite is used to quantify the nitrite concentration.
  - The percentage inhibition of NO production by **Licorisoflavan A** is calculated relative to the LPS-only treated cells.







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